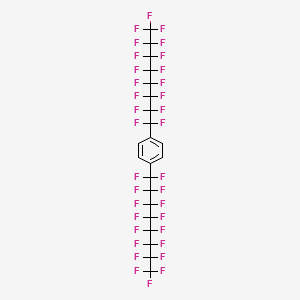![molecular formula C15H9F2NO3 B14075611 2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 96422-27-4](/img/structure/B14075611.png)
2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- is a compound that belongs to the class of isoindole derivatives Isoindoles are nitrogen-containing heterocycles that are found in various biologically active compounds and natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- can be achieved through various synthetic routes. One common method involves the trifunctionalization of a nitrile moiety using a rhodium-catalyzed cascade reaction. This reaction is triggered by the formation of a nitrile ylide with extended conjugation by reacting a rhodium vinylcarbene with a nitrile . The reaction conditions typically involve the use of homogeneous rhodium catalysis and diazo compounds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The use of efficient and scalable catalytic systems is crucial for the industrial production of such complex molecules. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindole derivatives, while substitution reactions can produce a variety of substituted isoindole compounds.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The presence of the difluoromethoxy group enhances its binding affinity and specificity towards certain targets, making it a potent compound in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are similar in structure but contain halogen atoms instead of the difluoromethoxy group.
2H-Isoindoles: These compounds share the isoindole core but differ in the substituents attached to the ring.
Uniqueness
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- lies in the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
96422-27-4 |
|---|---|
Fórmula molecular |
C15H9F2NO3 |
Peso molecular |
289.23 g/mol |
Nombre IUPAC |
2-[4-(difluoromethoxy)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9F2NO3/c16-15(17)21-10-7-5-9(6-8-10)18-13(19)11-3-1-2-4-12(11)14(18)20/h1-8,15H |
Clave InChI |
JKQAXKWCKXRFCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14075529.png)
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene](/img/structure/B14075534.png)
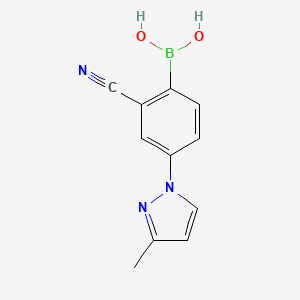
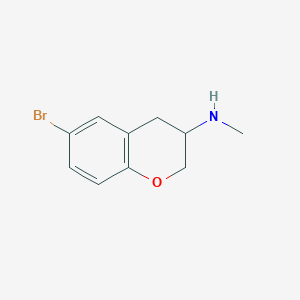
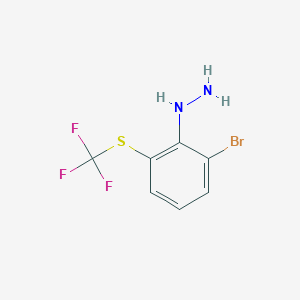
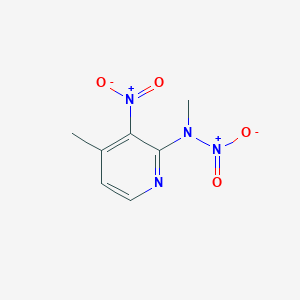
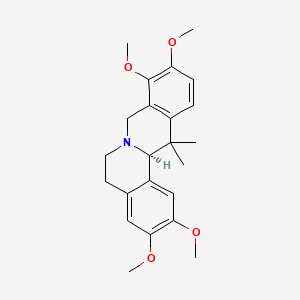

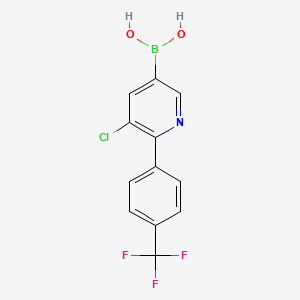
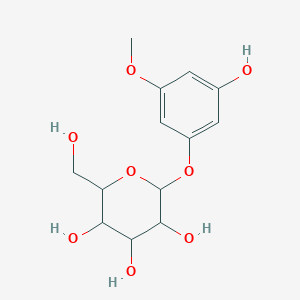
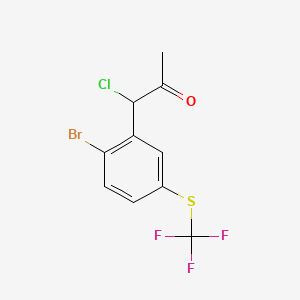
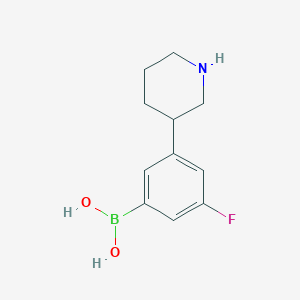
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester](/img/structure/B14075615.png)
